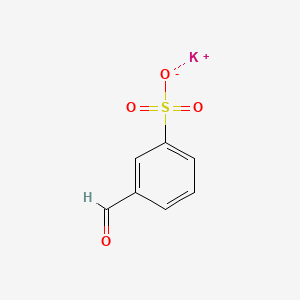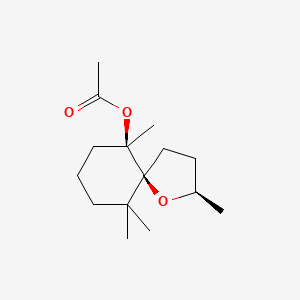
1-Oxaspiro(4.5)decan-6-ol, 2,6,10,10-tetramethyl-, acetate, (2R,5S,6R)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate, also known as 6-acetoxydihydrotheaspirane, is a chemical compound with the molecular formula C15H26O3 and a molecular weight of 254.37 g/mol . It is a crystalline solid with a fermented, earthy, spice-like aroma . This compound is primarily used as a flavoring agent in the food industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate involves several steps. The starting material is typically a compound with a spirocyclic structure, which undergoes a series of reactions including acetylation to introduce the acetate group. The reaction conditions often involve the use of acetic anhydride and a catalyst such as sulfuric acid to facilitate the acetylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
[2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate group to an alcohol.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
[2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate has several scientific research applications:
Chemistry: It is used as a model compound to study spirocyclic structures and their reactivity.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate certain biochemical pathways related to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
6-Acetoxydihydrotheaspirane: A closely related compound with similar structural features and applications.
Spirocyclic Acetates: Other spirocyclic compounds with acetate groups that share similar chemical properties and reactivity
Uniqueness
What sets [2alpha,5alpha(R*)]-2,6,10,10-tetramethyl1-oxaspiro[4.5]decan-6-yl acetate apart is its specific spirocyclic structure and the presence of multiple methyl groups, which contribute to its unique aroma and reactivity. Its use as a flavoring agent in the food industry also highlights its distinctiveness compared to other similar compounds .
Properties
CAS No. |
57967-72-3 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
[(2R,5S,6R)-2,6,10,10-tetramethyl-1-oxaspiro[4.5]decan-6-yl] acetate |
InChI |
InChI=1S/C15H26O3/c1-11-7-10-15(17-11)13(3,4)8-6-9-14(15,5)18-12(2)16/h11H,6-10H2,1-5H3/t11-,14-,15+/m1/s1 |
InChI Key |
LTAWGWRPOGXHBD-DFBGVHRSSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(O1)[C@](CCCC2(C)C)(C)OC(=O)C |
Canonical SMILES |
CC1CCC2(O1)C(CCCC2(C)OC(=O)C)(C)C |
physical_description |
Crystalline solid; Fermented, earthy, spice-like aroma |
solubility |
Soluble in fats; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


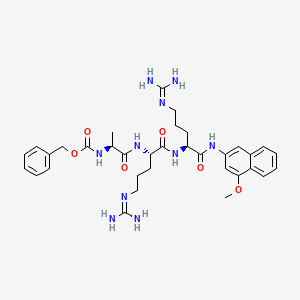
![1-Ethyl-2-[(E)-2-(3-((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)-2-methoxy-1-cyclohexen-1-YL)ethenyl]quinolinium iodide](/img/structure/B13802291.png)
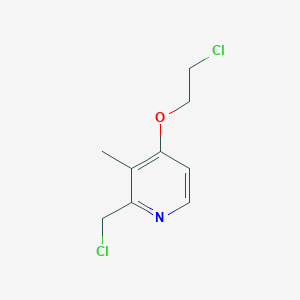


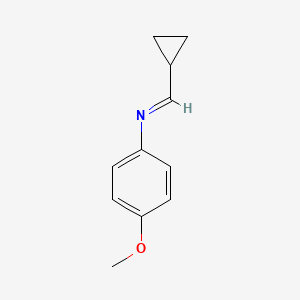
![(((3E)-2-Chloro-3-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohex-1-EN-1-YL)methylene)malononitrile](/img/structure/B13802323.png)
![3-Oxabicyclo[3.2.0]heptane-2-carboxylicacid,methylester,(1S,2S,5R)-(9CI)](/img/structure/B13802324.png)
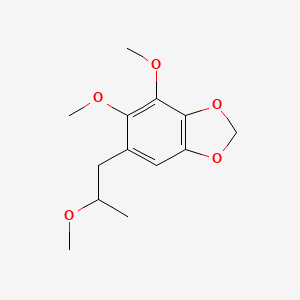
![6-({1-(1H-Imidazol-1-yl)-3-[(4-methoxyphenyl)methoxy]propan-2-yl}oxy)-2,2-dimethylhexanoic acid](/img/structure/B13802335.png)
